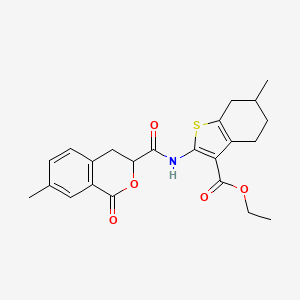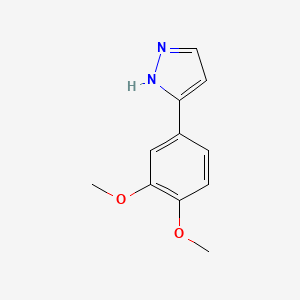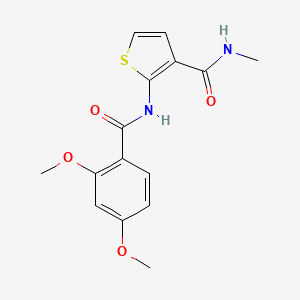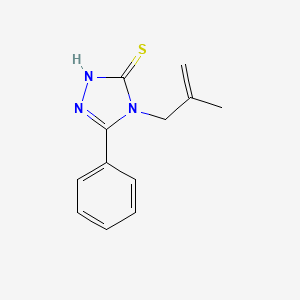
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups into the aromatic ring.
Imidazole Formation: Cyclization reactions to form the imidazole ring.
Carboxamide Formation: Amidation reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-nitro-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another nitro-substituted heterocyclic compound with potential biological activities.
1-methyl-4-nitro-N-(2-nitrophenyl)-1H-imidazole-5-carboxamide: A similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
1-methyl-4-nitro-N-(3-nitrophenyl)-1H-imidazole-5-carboxamide may have unique properties due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Propriétés
IUPAC Name |
3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O5/c1-14-6-12-10(16(20)21)9(14)11(17)13-7-3-2-4-8(5-7)15(18)19/h2-6H,1H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVKBPRFQCVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328265 |
Source


|
| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
345616-71-9 |
Source


|
| Record name | 3-methyl-5-nitro-N-(3-nitrophenyl)imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373959.png)
![ethyl 4-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2373960.png)


![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)

![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione](/img/structure/B2373976.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
